molecular formula C12H12N2O2 B2375739 2-(4-Methoxyphenoxy)pyridin-3-amine CAS No. 170440-07-0

2-(4-Methoxyphenoxy)pyridin-3-amine

Cat. No.: B2375739
CAS No.: 170440-07-0
M. Wt: 216.24
InChI Key: YCHHURQEIGRWHU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)pyridin-3-amine is a pyridine derivative featuring a 3-amine substituent and a 4-methoxyphenoxy group at the 2-position. It is synthesized via catalytic hydrogenation of 2-(4-methoxyphenoxy)-3-nitropyridine using HCl and Sn(Cl)₂ as catalysts . Pharmacologically, it exhibits potent anti-inflammatory activity, outperforming ibuprofen and nimesulide in topical applications. Preclinical studies demonstrate its efficacy in reducing TPA-induced mouse ear edema and carrageenan-induced rat paw edema, attributed to its enhanced skin permeability and receptor binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)pyridin-3-amine typically involves the reaction of 4-methoxyphenol with 3-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis and Applications

2-(4-Methoxyphenoxy)pyridin-3-amine serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. It is often utilized as a reagent in synthetic pathways, including:

  • Buchwald-Hartwig Amination : This method is instrumental for synthesizing N-aryl derivatives, which are significant in medicinal chemistry .
  • Metal Complexation : Compounds like this compound are used as ligands in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and material science .

Biological Research Applications

The compound has shown promise in biological studies, particularly in the investigation of enzyme activities and cellular pathways. Specific applications include:

  • Enzyme Inhibition Studies : The compound has been reported to inhibit various kinases, such as Bcr-Abl and glycogen synthase kinase 3 (GSK3), which are critical targets in cancer therapy .
  • Neuropharmacology : Its derivatives have been explored for their potential as D3 dopamine receptor agonists, which may have implications for treating neuropsychiatric disorders . For instance, compounds derived from this structure have demonstrated selectivity for the D3 receptor while lacking activity at other dopamine receptors, making them suitable candidates for further development .

Pharmaceutical Development

The unique structure of this compound positions it as a lead compound in drug discovery. Notable therapeutic potentials include:

  • Antidepressant Properties : Compounds similar to this compound have been linked to interactions with neurotransmitter systems that could lead to antidepressant effects.
  • Anticancer Activity : Research indicates that certain derivatives can inhibit tumor growth through specific molecular pathways, suggesting their utility as anticancer agents.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

  • Kinase Inhibition : A study demonstrated that N-aryl derivatives of pyrimidin-2-amines exhibited significant inhibitory activity against Bcr-Abl kinase, showcasing their potential as targeted cancer therapies .
  • Dopamine Receptor Agonism : Research into D3 dopamine receptor agonists revealed that modifications to the methoxyphenyl group enhanced potency significantly, indicating that structural variations can lead to improved therapeutic profiles .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Chemical SynthesisBuilding block for complex organic moleculesUsed in Buchwald-Hartwig amination reactions
Biological ResearchEnzyme inhibition studiesInhibits kinases like Bcr-Abl and GSK3
Pharmaceutical DevelopmentPotential antidepressant and anticancer agentsExhibits neuroprotective effects and tumor inhibition

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine- and imidazopyridine-based derivatives with diverse substituents. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Synthesis Route Pharmacological Activity Reference
2-(4-Methoxyphenoxy)pyridin-3-amine 4-Methoxyphenoxy at C2; NH₂ at C3 Catalytic hydrogenation of nitro precursor Potent topical anti-inflammatory agent
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 4-Chloro-2-methylphenoxy at C6; NH₂ at C3 Multi-step substitution reactions Undisclosed (structural analog for SAR)
N-Phenylimidazo[1,2-a]pyridin-3-amine derivatives Imidazo[1,2-a]pyridine core with aryl groups Schiff base formation + NaBH₄ reduction Antioxidant, COX-2 inhibition
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine Alkyne-functionalized benzyl group Schiff base reduction + acetylation TSPO ligand for neuroimaging
7-(3,5-Dimethylisoxazol-4-yl)imidazo[1,2-a]pyridines Isoxazole and methoxyphenethyl groups Multi-step cyclization CBP/P300 bromodomain inhibitors

Key Findings

Anti-Inflammatory Activity: this compound shows superior topical efficacy (ED₅₀ ~5 mg/kg) compared to ibuprofen (ED₅₀ ~20 mg/kg) due to its methoxyphenoxy group enhancing lipophilicity and tissue penetration . In contrast, N-phenylimidazo[1,2-a]pyridin-3-amine derivatives (e.g., COX-2 inhibitors) exhibit systemic activity but lower topical potency, likely due to reduced skin absorption .

Alkyne-functionalized analogs (e.g., TSPO ligands) prioritize brain permeability via propargyl groups, diverging from the anti-inflammatory focus of the parent compound .

Isoxazole and Methoxyphenethyl Derivatives: Compounds like 13–19 () demonstrate nanomolar inhibition of CBP/P300 bromodomains, leveraging methoxyphenethyl groups for hydrophobic pocket interactions. However, their complexity limits synthetic scalability relative to this compound.

Biological Activity

2-(4-Methoxyphenoxy)pyridin-3-amine, also known as CAS No. 170440-07-0, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2} with a molecular weight of 216.24 g/mol. The compound features a pyridine ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Buchwald-Hartwig amination technique. This method utilizes palladium catalysts to facilitate the formation of aryl amines from aryl halides and amines under optimized conditions. The general approach yields moderate to good results, typically ranging from 27% to 82% depending on the specific reaction conditions used .

Anticancer Properties

Recent studies have demonstrated that compounds bearing similar structural motifs to this compound exhibit notable anticancer activities. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with a phenoxy group have shown enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma). One derivative demonstrated an IC50 value of 5.67±0.57μM5.67\pm 0.57\,\mu M, indicating significant cytotoxicity against these cells .
  • Mechanism of Action : The anticancer effects are often attributed to mechanisms such as cell cycle arrest and induction of apoptosis. For example, studies indicated that certain derivatives could interfere with the G1 phase of the cell cycle and induce apoptosis in a dose-dependent manner .

Enzyme Inhibition

Additionally, compounds structurally related to this compound have been shown to inhibit various kinases and receptors:

  • Kinase Inhibition : These compounds exhibit enzyme inhibitory activities against kinases like Bcr-Abl and glycogen synthase kinase (GSK3), which are critical targets in cancer therapy .
  • Receptor Modulation : Some derivatives act as positive allosteric modulators for metabotropic glutamate receptors (mGluR), influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .

Study on Anticancer Activity

In a case study involving a series of phenoxy-substituted pyridine derivatives, researchers found that modifications at the phenoxy position significantly impacted the biological activity:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710.25 ± 2.5Apoptosis induction
Compound BHuh75.67 ± 0.57G1 phase arrest
Compound CA5498.50 ± 1.0Inhibition of proliferation

This table highlights the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Summary of Findings

The biological activity of this compound is characterized by its potential as an anticancer agent and enzyme inhibitor. Its structural features contribute significantly to its pharmacological properties, making it a candidate for further research in drug development.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxyphenoxy)pyridin-3-amine, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves condensation reactions between hydrazinopyridine derivatives and substituted benzaldehydes under acidic catalysis. For example, 2-hydrazinopyridine reacts with 4-benzyloxy-3-methoxybenzaldehyde in ethanol with acetic acid, yielding intermediates that undergo cyclization with oxidizing agents like sodium hypochlorite . Key parameters include:

  • Solvent choice : Ethanol or DMF for solubility and reaction efficiency.
  • Catalysts : Acetic acid facilitates Schiff base formation.
  • Oxidizing agents : NaOCl or air oxidation for cyclization.
    Yields (~91%) are achieved via vacuum filtration and methanol washing to isolate pure products .

Q. How can spectroscopic contradictions (e.g., NMR/FTIR) during characterization be resolved?

Advanced Research Question
Discrepancies in spectral data arise from tautomerism, solvent effects, or impurities. To address this:

  • Use high-resolution NMR (400–500 MHz) to resolve splitting patterns. For example, 1H-NMR in DMSO-d6 shows distinct aromatic proton signals at δ 7.49–7.31 ppm for methoxyphenyl groups .
  • Variable-temperature NMR clarifies dynamic equilibria (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) confirms connectivity, while HRMS validates molecular ion peaks (e.g., [M+H]+ = 334.1553) .
  • FTIR-ATR identifies functional groups (e.g., C=N stretch at ~1596 cm⁻¹) .

Q. What strategies improve regioselectivity in cross-coupling reactions involving pyridin-3-amine derivatives?

Advanced Research Question
Regioselective synthesis requires:

  • Directed metalation : Use directing groups (e.g., -NH₂) to control coupling sites. For example, Suzuki-Miyaura reactions with 2-chlorophenylboronic acid yield 2-(2-chlorophenyl)pyridin-3-amine .
  • Catalyst optimization : Palladium/copper systems enhance selectivity.
  • Protecting groups : Acetylation of -NH₂ prevents undesired side reactions .

Q. How are computational methods applied to predict the reactivity of this compound?

Advanced Research Question

  • DFT calculations model electron density distributions, identifying nucleophilic/electrophilic sites. For example, the methoxyphenoxy group’s electron-donating effects lower the pyridine ring’s LUMO energy, favoring electrophilic substitution .
  • Molecular docking predicts binding affinities for biological targets (e.g., COX-2 inhibitors) by analyzing interactions with active sites .

Q. What are the common degradation pathways under oxidative/reductive conditions?

Basic Research Question

  • Oxidation : The pyridine ring undergoes hydroxylation with KMnO₄, forming pyridine-3-ol derivatives. Methoxyphenoxy groups may demethylate under strong acidic conditions .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces C=N bonds to amines, yielding dihydro derivatives .

Q. How do solvent polarity and temperature affect reaction kinetics in multi-step syntheses?

Advanced Research Question

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote side reactions. Ethanol balances solubility and reaction control .
  • Temperature : Cyclization steps (e.g., triazole formation) require room temperature for 3 hours, while condensations benefit from mild heating (40–60°C) .

Q. What analytical techniques validate purity and structural integrity in final products?

Basic Research Question

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
  • Elemental analysis : Confirms C, H, N composition (e.g., C20H20N3O2) .
  • Melting point consistency : Sharp MP ranges (e.g., 175–176°C) indicate crystallinity .

Q. How are mechanistic studies designed to elucidate key intermediates in cyclization reactions?

Advanced Research Question

  • Isotopic labeling : Use 15N-labeled hydrazines to track nitrogen incorporation.
  • Kinetic profiling : Monitor reaction progress via in-situ NMR or TLC. For example, NaOCl-mediated cyclization shows first-order kinetics in ethanol .
  • Trapping intermediates : Quench reactions at intervals to isolate and characterize Schiff bases or azide intermediates .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

Advanced Research Question

  • Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.
  • Exothermicity control : Gradual reagent addition prevents runaway reactions during oxidation .
  • Solvent recovery : Ethanol and DMF can be recycled via distillation to reduce costs .

Q. How does the methoxyphenoxy group influence electronic properties and bioactivity?

Advanced Research Question

  • Electron donation : The methoxy group increases electron density on the pyridine ring, enhancing interactions with electron-deficient biological targets (e.g., enzyme active sites) .
  • Bioactivity : Derivatives show antimicrobial and anti-inflammatory potential via inhibition of COX-2 or bacterial cell wall synthesis .

Properties

IUPAC Name

2-(4-methoxyphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHURQEIGRWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.87 g of 4-methoxyphenol were dissolved in 8 ml of methanol; 2.61 g of KOH were added, the whole was stirred for 2 hours, and the solvent was evaporated. The solid obtained was dissolved in 150 ml of anhydrous toluene. With stirring, 5 g of 2-chloro-3-nitropyridine were added at 70°-80° C. in the course of 4 hours under a nitrogen atmosphere. The whole was then stirred at ambient temperature for 2 hours. It was washed with 10% aqueous NaOH and then with plenty of water. The organic phase was treated with active carbon at room temperature for 60 minutes. It was filtered and the filtrate was dried with anhydrous magnesium sulphate. After evaporation of the solvent at low pressure, 7.4 g of 3-amino-2-(4-methoxyphenoxy)pyridine (95% yield) were obtained as a pale yellow solid which melted at 105°-107° C. with decomposition.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2.61 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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